REACTION_CXSMILES
|
[Br:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[F:10].C1C(=O)N([I:18])C(=O)C1.O>C(O)(=O)C>[Br:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([I:18])[C:3]=1[F:10]
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1F)F
|
Name
|
|
Quantity
|
5.68 g
|
Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)I
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
The product was extracted with ethyl acetate (2×200 mL)
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Type
|
WASH
|
Details
|
the combined organic layers were washed with 1N aqueous NaOH (200 mL) and saturated aqueous sodium thiosulfate (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The oily residue was filtered through a plug of silica gel
|
Type
|
WASH
|
Details
|
eluting with heptane/ethyl acetate (4:1)
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(N)C=C1F)I)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |